molecular formula C20H20BrOP B044515 (2-Hydroxyethyl)triphenylphosphonium bromide CAS No. 7237-34-5

(2-Hydroxyethyl)triphenylphosphonium bromide

Cat. No.: B044515
CAS No.: 7237-34-5
M. Wt: 387.2 g/mol
InChI Key: QZJOQNHOOVSESC-UHFFFAOYSA-M
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Description

(2-Hydroxyethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula HOCH2CH2P(C6H5)3Br. It is commonly used in organic synthesis and biochemical research due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Hydroxyethyl)triphenylphosphonium bromide is typically synthesized through the reaction of triphenylphosphine with 2-bromoethanol. The reaction involves the nucleophilic substitution of the bromine atom by the triphenylphosphine group, resulting in the formation of the phosphonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound results in the formation of phosphine oxides, while reduction leads to phosphine derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Hydroxyethyl)triphenylphosphonium bromide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific reactivity and the presence of the hydroxyl group, which allows for unique substitution reactions and applications in various fields .

Properties

IUPAC Name

2-hydroxyethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20OP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJOQNHOOVSESC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369937
Record name (2-Hydroxyethyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7237-34-5
Record name (2-Hydroxyethyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Hydroxyethyl)triphenylphosphonium bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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